molecular formula C26H27N3O3 B1226456 2-Amino-6-ethyl-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methyl]-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitrile

2-Amino-6-ethyl-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methyl]-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitrile

Cat. No. B1226456
M. Wt: 429.5 g/mol
InChI Key: LSLYBGCMZYXURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-6-ethyl-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methyl]-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitrile is a member of methoxybenzenes.

Scientific Research Applications

Structural Analysis and Synthesis

A study by Ganapathy et al. (2015) provides insights into the crystal structure of a similar compound, focusing on its crystallization in the monoclinic space group and the stability of its structure due to intermolecular hydrogen bond interaction.

Corrosion Inhibition

Yadav et al. (2016) investigated pyranopyrazole derivatives, including a similar compound, as corrosion inhibitors for mild steel in HCl solution, revealing significant inhibition efficiency and adherence to Langmuir adsorption isotherm.

Synthesis of Fused Pyridine Derivatives

Al-Issa (2012) conducted research on the synthesis of pyridine and fused pyridine derivatives, providing a pathway to novel compounds through chemical reactions involving compounds similar to the one .

Catalytic Applications

A study by Goudarziafshar et al. (2021) explored the use of a similar compound in the synthesis of other chemical entities, demonstrating its potential as a catalyst in chemical reactions.

PET Imaging Agents in Cancer

Gao et al. (2010) synthesized carbon-11-labeled derivatives for use as PET imaging agents in cancer, indicating potential applications in medical imaging and diagnostics.

Spectroscopic Analysis

Cetina et al. (2010) analyzed the structural features of pyridine derivatives through IR, electronic, and fluorescence spectroscopy, highlighting the role of such compounds in spectroscopic studies.

Biological Evaluation

Farouk et al. (2021) evaluated the biological activity of pyrimidine derivatives, showing the compound's potential in the development of new biological agents.

properties

Product Name

2-Amino-6-ethyl-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methyl]-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitrile

Molecular Formula

C26H27N3O3

Molecular Weight

429.5 g/mol

IUPAC Name

2-amino-6-ethyl-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methyl]-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C26H27N3O3/c1-4-29-15-19(13-17-5-9-20(30-2)10-6-17)25-23(16-29)24(22(14-27)26(28)32-25)18-7-11-21(31-3)12-8-18/h5-12,15,24H,4,13,16,28H2,1-3H3

InChI Key

LSLYBGCMZYXURD-UHFFFAOYSA-N

SMILES

CCN1CC2=C(C(=C1)CC3=CC=C(C=C3)OC)OC(=C(C2C4=CC=C(C=C4)OC)C#N)N

Canonical SMILES

CCN1CC2=C(C(=C1)CC3=CC=C(C=C3)OC)OC(=C(C2C4=CC=C(C=C4)OC)C#N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-ethyl-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methyl]-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitrile
Reactant of Route 2
2-Amino-6-ethyl-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methyl]-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitrile
Reactant of Route 3
2-Amino-6-ethyl-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methyl]-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitrile
Reactant of Route 4
2-Amino-6-ethyl-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methyl]-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitrile
Reactant of Route 5
2-Amino-6-ethyl-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methyl]-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitrile
Reactant of Route 6
2-Amino-6-ethyl-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methyl]-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.